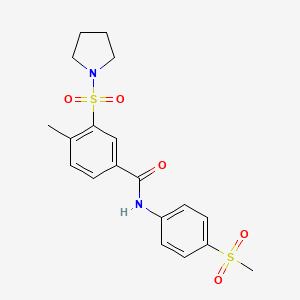

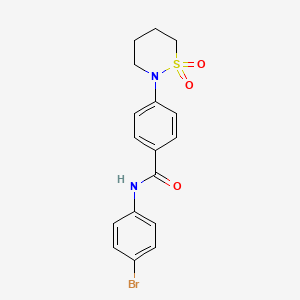

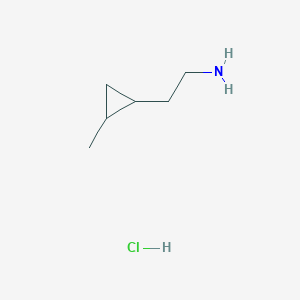

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzamide and benzene sulfonamide derivatives has been a topic of interest due to their potential pharmacological activities. In the context of anticancer agents, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides has been explored . These compounds were synthesized using mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide, followed by hydrolysis and amination to produce the target compounds. The cytotoxic effects of these compounds were evaluated on various cancer cell lines, with one compound showing potent cytotoxicity .

Molecular Structure Analysis

The molecular structure of N-p-Methylbenzyl benzamide was determined through single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds within the crystal . This structural information is crucial for understanding the compound's interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of benzamide and benzene sulfonamide derivatives has been studied through various reactions. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with carbon-14 labeled CO2 . Additionally, the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides led to the formation of N-(4-pyridylmethyl)benzenesulfonamides, which upon further treatment, resulted in the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide were characterized using various analytical techniques, including UV-Vis, FTIR, NMR, ESI-MS, and micro-analysis. The complexes formed with Zinc (II) and Copper (II) ions were found to be non-electrolytes, and the IR spectra indicated the bond formation between the ligand and the transition metals .

Scientific Research Applications

Cancer Research and Antineoplastic Activity

Significant attention has been devoted to exploring the antineoplastic activity of sulfonamide derivatives, including those related to 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. Compounds with structural similarities have been investigated for their potential in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer models. For instance, novel (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde, a structurally related compound, demonstrated appreciable antineoplastic activity against Sarcoma 180 and P388 leukemia in mice, underscoring the relevance of the sulfonyl group in anticancer agents (Shyam et al., 1985).

Synthesis of Novel Compounds

The chemical versatility of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide facilitates the synthesis of a wide range of novel compounds. Research has focused on creating derivatives with potential pharmaceutical applications, such as new sulfonamides with antibacterial activity. For example, a series of α-tolylsulfonamide derivatives demonstrated improved yields and exhibited significant antibacterial activity against targeted organisms, highlighting the potential of sulfonamide scaffolds in developing new antibiotics (Ajani et al., 2012).

Material Science and Polymer Development

In the realm of material science, the synthesis and characterization of polymers derived from benzamide and sulfonamide compounds have been of particular interest. Polyamides and poly(amide-imide)s, for instance, have been synthesized through poly-condensation reactions involving derivatives of benzamide, exhibiting high thermal stability and solubility in polar solvents. This research contributes to the development of new materials with potential applications in high-performance plastics and coatings (Saxena et al., 2003).

Drug Development and Metabolic Studies

Metabolic studies of compounds related to 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for drug development, as they inform the design of compounds with optimal pharmacokinetic properties. For example, GDC-0449, a molecule with a similar sulfonyl moiety, underwent extensive metabolism in both rats and dogs, with feces being the major route of excretion. Understanding the metabolic pathways of these compounds aids in the optimization of therapeutic agents (Yue et al., 2011).

properties

IUPAC Name |

4-methyl-N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-14-5-6-15(13-18(14)28(25,26)21-11-3-4-12-21)19(22)20-16-7-9-17(10-8-16)27(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUFFKYXJGEDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)